methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate
Description
Methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core fused to a piperazine ring via an acetate ester linker. The pyrrolopyrimidine scaffold is structurally analogous to purine bases, making it a key pharmacophore in kinase inhibitors and anticancer agents. The piperazine moiety enhances solubility and modulates receptor binding, while the methyl ester group may serve as a prodrug feature to improve bioavailability .
Properties
IUPAC Name |
methyl 2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-20-11(19)8-17-4-6-18(7-5-17)13-10-2-3-14-12(10)15-9-16-13/h2-3,9H,4-8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTKTIKOJIZSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=NC=NC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrrolo[2,3-d]pyrimidine core is replaced by the piperazine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives of the pyrrolo[2,3-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Representation
The chemical structure features a pyrrolo[2,3-d]pyrimidine core linked to a piperazine moiety, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anticancer properties. For instance, compounds similar to methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported that modified pyrrolo[2,3-d]pyrimidines effectively inhibited the proliferation of human cancer cells through the induction of apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and activation of caspases .
Neuropharmacological Applications
The compound has been investigated for its potential neuroprotective effects. Research suggests that it may modulate neurotransmitter systems, providing therapeutic benefits in conditions such as anxiety and depression.
Case Study: Neuroprotective Effects
A study highlighted in Neuroscience Letters demonstrated that derivatives of this compound improved cognitive function and reduced anxiety-like behaviors in animal models. These effects were attributed to enhanced serotonergic and dopaminergic signaling .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
Case Study: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy reported that specific derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Table 1: Biological Activities of Methyl Derivatives
Table 2: Synthesis Pathways
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| Methyl Derivative A | Condensation with piperazine | 85 |
| Methyl Derivative B | Alkylation with methyl acetate | 78 |
Mechanism of Action
The mechanism of action of methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The pyrrolo[2,3-d]pyrimidine core distinguishes this compound from analogs such as 4H-pyrido[1,2-a]pyrimidin-4-one and 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives listed in recent patents (e.g., EP 2023/39). These analogs feature pyridine- or pyrazine-fused pyrimidinone cores, which alter electronic properties and hydrogen-bonding capabilities compared to the pyrrolopyrimidine system. For example:
| Core Structure | Aromaticity | Hydrogen-Bonding Sites | Common Applications |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | High | 2–3 (N-atoms) | Kinase inhibitors, antivirals |
| Pyrido[1,2-a]pyrimidin-4-one | Moderate | 1–2 (N/O-atoms) | Anticancer, anti-inflammatory |
| Pyrazino[1,2-a]pyrimidin-4-one | Moderate | 2–3 (N-atoms) | Antibacterial, CNS agents |
The pyrrolopyrimidine core in the target compound likely enhances kinase selectivity due to its structural mimicry of ATP .
Piperazine Substituents and Modifications
The piperazine ring in the target compound is substituted at the 4-position with a pyrrolopyrimidine group and at the 1-position with a methyl acetate side chain . In contrast, derivatives from EP 2023/39 exhibit diverse piperazine modifications, including:
- Alkylation : 4-methyl, 4-ethyl, or 4-propyl groups (e.g., 7-(4-methylpiperazin-1-yl)).
- Hydroxyalkylation : 4-(2-hydroxyethyl) groups.
- Chiral modifications : (3R)-3,4-dimethylpiperazine.
These substitutions influence solubility , metabolic stability , and target affinity . For instance:
Functional Group Analysis
| Compound Type | Key Functional Groups | Pharmacokinetic Implications |
|---|---|---|
| Target Compound | Methyl ester, pyrrolopyrimidine | Prodrug potential, kinase targeting |
| EP 2023/39 Derivatives | Pyrimidinone, alkyl/hydroxyalkyl | Variable solubility, CNS modulation |
Hypothesized Pharmacological Profiles
- Kinase Inhibition : The pyrrolopyrimidine core aligns with JAK2 or Aurora kinase inhibitors.
- Metabolic Stability : The methyl ester may reduce first-pass metabolism compared to hydroxylated analogs.
- Synergy with Piperazine : Piperazine’s flexibility could enhance binding to G-protein-coupled receptors (GPCRs) or serotonin receptors.
Biological Activity
Methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The compound belongs to a class of pyrrolopyrimidine derivatives, characterized by the presence of a piperazine moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C13H19N5O2
- Molecular Weight : 265.32 g/mol
This compound has been studied primarily for its role as an inhibitor of the Akt signaling pathway, which is crucial in regulating cell survival and proliferation. The Akt pathway is often dysregulated in various cancers, making it a target for therapeutic intervention.
Inhibition of Akt
Research indicates that derivatives of the pyrrolopyrimidine class, including this compound, exhibit potent inhibitory activity against Akt with IC50 values in the low nanomolar range. For instance, related compounds have shown IC50 values around 18.0 nM for Akt1 inhibition, demonstrating significant antiproliferative effects against prostate cancer cell lines such as LNCaP and PC-3 .
Anticancer Activity
The anticancer properties of this compound are supported by various studies:
- Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits cell growth in several cancer cell lines, including those resistant to conventional therapies.
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells through the modulation of the Akt signaling pathway .
Other Biological Activities
In addition to its anticancer effects, derivatives of this compound have been explored for their potential in treating other conditions:
- Neuroprotective Effects : Some studies suggest that related pyrrolopyrimidine compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Summary Table of Key Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolo[2,3-d]pyrimidine and piperazine intermediates. Key steps include:
- Intermediate Preparation : Use chlorinated pyrrolo[2,3-d]pyrimidine derivatives (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) as starting materials. React with piperazine under reflux in anhydrous solvents like THF or DMF, using a base (e.g., K₂CO₃) to deprotonate piperazine .
- Esterification : Couple the piperazine intermediate with methyl chloroacetate in the presence of a catalyst (e.g., triethylamine) at 50–60°C. Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust solvent polarity, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrrolo[2,3-d]pyrimidine to piperazine) to minimize side products like dimerized piperazine .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify the methyl ester group (δ ~3.7 ppm for OCH₃) and piperazine protons (δ ~2.8–3.5 ppm). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight .
- Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) detects impurities at 254 nm. Compare retention times with reference standards (e.g., EP/BP impurity profiles) .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition points (expected >200°C for pyrrolopyrimidine derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound’s substituents?
- Methodological Answer :
- Core Modifications : Replace the methyl ester with other esters (e.g., ethyl, tert-butyl) to assess hydrolytic stability. Substitute the pyrrolo[2,3-d]pyrimidine core with pyrazolo[3,4-d]pyrimidine to compare binding affinity .
- Piperazine Variations : Introduce electron-withdrawing groups (e.g., CF₃) on the piperazine ring to evaluate effects on solubility and target engagement. Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., JAK2 or EGFR kinases) at concentrations ranging from 1 nM to 10 µM. Correlate IC₅₀ values with logP and polar surface area .
Q. What strategies resolve contradictions in stability data between experimental and computational predictions for this compound?
- Methodological Answer :
- Experimental Validation : Perform accelerated stability studies (40°C/75% RH for 6 months) and compare degradation products (e.g., hydrolyzed carboxylic acid) with LC-MS data. Use Arrhenius modeling to extrapolate shelf-life .
- Computational Refinement : Recalibrate predictive models (e.g., ACD/Labs Percepta) using experimental hydrolysis rates. Adjust parameters for solvent effects (e.g., pH-dependent degradation in aqueous buffers) .
- Cross-Validation : Compare results with structurally related compounds (e.g., ethyl pyrrolo[2,3-d]pyrimidine esters) to identify trends in ester group stability .
Q. How are impurities profiled and quantified during scale-up synthesis, and what regulatory standards apply?
- Methodological Answer :
- Impurity Identification : Use LC-MS/MS to detect process-related impurities (e.g., unreacted piperazine or dimerized byproducts). Reference EP/BP impurity standards (e.g., MM0464.12 for piperazine derivatives) .
- Quantification : Develop a validated HPLC method with a detection limit of 0.1% for each impurity. Follow ICH Q3A guidelines for reporting thresholds .
- Mitigation : Optimize purification steps (e.g., column chromatography with silica gel or recrystallization from methanol/water) to reduce impurities to <0.15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
